molecular formula C8H10O3 B2997934 3-(Furan-2-yl)butanoic acid CAS No. 169892-41-5

3-(Furan-2-yl)butanoic acid

Cat. No.: B2997934
CAS No.: 169892-41-5
M. Wt: 154.165
InChI Key: OAYKXVOHCCDXHA-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)butanoic acid is an organic compound characterized by the presence of a furan ring attached to a butanoic acid chain The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with furan and butanoic acid derivatives.

    Reaction Conditions: A common method involves the use of a Grignard reagent, where furan is reacted with a butanoic acid derivative in the presence of a catalyst such as palladium or nickel.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-(Furan-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring.

    3-(Thiophen-2-yl)butanoic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 3-(Furan-2-yl)butanoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(furan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYKXVOHCCDXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169892-41-5
Record name 3-(furan-2-yl)butanoic acid
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